molecular formula C16H21NO2 B8621427 Methyl 1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate CAS No. 1803583-91-6

Methyl 1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Cat. No. B8621427
Key on ui cas rn: 1803583-91-6
M. Wt: 259.34 g/mol
InChI Key: ZDMJGGAGLPQNCB-UHFFFAOYSA-N
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Patent
US07820699B2

Procedure details

101.2 To a stirred solution of 1.13 g (3RS,4RS)-1-benzyl-4-cyclopropyl-pyrrolidine-3-carboxylic acid methyl ester at r.t. in 10 ml methanol under an argon atmosphere was added 113 mg 10% Pd/C. The mixture was then stirred at r.t. under a hydrogen atmosphere overnight. The catalyst was filtered off and rinsed with methanol. The filtrate was concentrated to leave 630 mg (3RS,4RS)-4-cyclopropyl-pyrrolidine-3-carboxylic acid methyl ester as a light yellow oil. MS170.3 ([M+H]+)
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
113 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH:9]([CH:10]2[CH2:12][CH2:11]2)[CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)=[O:4]>CO.[Pd]>[CH3:1][O:2][C:3]([CH:5]1[CH:9]([CH:10]2[CH2:12][CH2:11]2)[CH2:8][NH:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
COC(=O)C1CN(CC1C1CC1)CC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
113 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at r.t. under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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